2-[2-(4-methoxyphenyl)vinyl]-5-phenyl-1H-[1,2,4]triazino[4,3-a]quinazoline-1,6(5H)-dione
Description
2-[2-(4-methoxyphenyl)vinyl]-5-phenyl-1H-[1,2,4]triazino[4,3-a]quinazoline-1,6(5H)-dione is a complex organic compound that belongs to the class of triazinoquinazolines. This compound is characterized by its unique structure, which includes a triazine ring fused to a quinazoline ring, with additional phenyl and methoxyphenyl groups attached. The compound’s structure imparts specific chemical properties that make it of interest in various scientific research fields.
Properties
Molecular Formula |
C25H18N4O3 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-[(Z)-2-(4-methoxyphenyl)ethenyl]-5-phenyl-[1,2,4]triazino[4,3-a]quinazoline-1,6-dione |
InChI |
InChI=1S/C25H18N4O3/c1-32-19-14-11-17(12-15-19)13-16-21-24(31)29-22-10-6-5-9-20(22)23(30)28(25(29)27-26-21)18-7-3-2-4-8-18/h2-16H,1H3/b16-13- |
InChI Key |
CRJPIXVYHMOLFJ-SSZFMOIBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\C2=NN=C3N(C(=O)C4=CC=CC=C4N3C2=O)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NN=C3N(C(=O)C4=CC=CC=C4N3C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)vinyl]-5-phenyl-1H-[1,2,4]triazino[4,3-a]quinazoline-1,6(5H)-dione typically involves multi-step organic reactions. One common method involves the reaction of 6-R1-3-(2-aminophenyl)-1,2,4-triazin-5(2H)-ones with carbonyl compounds and their derivatives . The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)vinyl]-5-phenyl-1H-[1,2,4]triazino[4,3-a]quinazoline-1,6(5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazinoquinazoline core.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
2-[2-(4-methoxyphenyl)vinyl]-5-phenyl-1H-[1,2,4]triazino[4,3-a]quinazoline-1,6(5H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)vinyl]-5-phenyl-1H-[1,2,4]triazino[4,3-a]quinazoline-1,6(5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2-(4-methoxyphenyl)vinyl]-5-phenyl-1H-[1,2,4]triazino[4,3-a]quinazoline-1,6(5H)-dione include other triazinoquinazolines and related heterocyclic compounds. Examples include:
- 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline
- 2,2’-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis{5-[(2-ethylhexyl)oxy]phenol}
Uniqueness
The uniqueness of this compound lies in its specific structural features, which impart distinct chemical and biological properties. Its combination of a triazine ring fused to a quinazoline ring, along with the attached phenyl and methoxyphenyl groups, makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
